molecular formula C15H27NO4 B13332383 1-(tert-Butyl) 3-ethyl 3-propylpyrrolidine-1,3-dicarboxylate

1-(tert-Butyl) 3-ethyl 3-propylpyrrolidine-1,3-dicarboxylate

Cat. No.: B13332383
M. Wt: 285.38 g/mol
InChI Key: NRFGHEHITOZDHR-UHFFFAOYSA-N
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Description

1-(tert-Butyl) 3-ethyl 3-propylpyrrolidine-1,3-dicarboxylate is a pyrrolidine-based dicarboxylate ester featuring a tert-butyl group at the 1-position and an ethyl ester at the 3-position, with a propyl substituent on the pyrrolidine ring. This compound belongs to a class of bicyclic amines widely used as intermediates in pharmaceuticals, agrochemicals, and fine chemical synthesis. Its structure combines steric hindrance (tert-butyl) with moderate lipophilicity (propyl and ethyl groups), making it a versatile scaffold for asymmetric synthesis and drug discovery .

Properties

Molecular Formula

C15H27NO4

Molecular Weight

285.38 g/mol

IUPAC Name

1-O-tert-butyl 3-O-ethyl 3-propylpyrrolidine-1,3-dicarboxylate

InChI

InChI=1S/C15H27NO4/c1-6-8-15(12(17)19-7-2)9-10-16(11-15)13(18)20-14(3,4)5/h6-11H2,1-5H3

InChI Key

NRFGHEHITOZDHR-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CCN(C1)C(=O)OC(C)(C)C)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butyl) 3-ethyl 3-propylpyrrolidine-1,3-dicarboxylate typically involves the esterification of pyrrolidine-1,3-dicarboxylic acid. The reaction is carried out using tert-butyl alcohol and ethyl alcohol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butyl) 3-ethyl 3-propylpyrrolidine-1,3-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(tert-Butyl) 3-ethyl 3-propylpyrrolidine-1,3-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(tert-Butyl) 3-ethyl 3-propylpyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Pyrrolidine Dicarboxylates

Compound Name Substituents (Position 3) Molecular Formula Molecular Weight Key Applications Reference IDs
1-(tert-Butyl) 3-ethyl 3-propylpyrrolidine-1,3-dicarboxylate Propyl C₁₅H₂₅NO₄ 299.37 g/mol Pharmaceutical intermediates
1-(tert-Butyl) 3-ethyl 3-methylpyrrolidine-1,3-dicarboxylate Methyl C₁₃H₂₁NO₄ 255.31 g/mol Chiral building blocks
1-(tert-Butyl) 3-ethyl 3-isopropylpyrrolidine-1,3-dicarboxylate Isopropyl C₁₅H₂₅NO₄ 299.37 g/mol Asymmetric catalysis substrates
1-Tert-butyl 3-methyl 3-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate Trifluoromethyl C₁₂H₁₈F₃NO₄ 297.27 g/mol Fluorinated drug candidates
1-tert-Butyl 3,3-diethyl pyrrolidine-1,3,3-tricarboxylate Diethyl (tricarboxylate) C₁₅H₂₅NO₆ 315.37 g/mol Multifunctional synthons

Key Observations:

  • Steric Effects : The propyl and isopropyl derivatives (both MW 299.37 g/mol) exhibit similar molecular weights but differ in steric bulk. Isopropyl groups enhance diastereoselectivity in hydrogenation reactions (e.g., dr = 52:48 in compound 6c ), whereas propyl groups may offer intermediate steric hindrance.
  • Electronic Effects : The trifluoromethyl analog introduces strong electron-withdrawing properties, altering reactivity in nucleophilic substitutions .
  • Functional Versatility : Tricarboxylate derivatives (e.g., 1-tert-butyl 3,3-diethyl pyrrolidine-1,3,3-tricarboxylate) enable diverse functionalization but require careful purification due to increased polarity .

Key Observations:

  • Catalytic Efficiency : High yields (99%) for the isopropyl derivative (6c) suggest optimal compatibility of bulky substituents with iridium-catalyzed hydrogenation .
  • Purification Challenges : Lower yields for methyl derivatives (39%) may arise from difficulties in separating diastereomers via flash chromatography .
  • Reductive Amination : The trifluoromethyl analog’s moderate yield (45%) highlights the challenges of introducing electron-deficient groups while maintaining stereocontrol .

Stereochemical Outcomes

The diastereomeric ratio (dr) of pyrrolidine dicarboxylates is highly substituent-dependent:

  • Isopropyl Substituents: dr = 52:48 (6c) to 53:47 (6c') under similar conditions, indicating minor steric effects on selectivity .
  • Trifluoromethyl Substituents : dr = 53:47, suggesting electron-withdrawing groups minimally perturb the stereochemical outcome compared to alkyl chains .
  • Propyl Substituents : While direct data are unavailable, the linear alkyl chain may reduce steric differentiation between diastereomers compared to branched isopropyl groups.

Physicochemical Properties

  • Lipophilicity : Propyl and isopropyl derivatives (logP ~2.5–3.0) are more lipophilic than methyl analogs (logP ~1.8), enhancing membrane permeability in drug candidates .
  • Solubility : The trifluoromethyl derivative’s solubility in polar aprotic solvents (e.g., DMF) is superior due to its electronegative substituents .

Notes

  • However, analogous procedures (e.g., Ir-catalyzed hydrogenation or reductive amination) can be adapted .
  • Safety and Handling : Tert-butyl esters generally require inert atmosphere handling to prevent hydrolysis .

Biological Activity

1-(tert-Butyl) 3-ethyl 3-propylpyrrolidine-1,3-dicarboxylate, known by its CAS number 1476721-27-3, is a pyrrolidine derivative that has garnered interest due to its potential biological activities. This compound features a tert-butyl group and two ethyl and propyl substituents, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C15H27NO4
  • Molecular Weight : 285.38 g/mol
  • Purity : ≥97%
  • IUPAC Name : 1-(tert-butyl) 3-ethyl 3-propylpyrrolidine-1,3-dicarboxylate

The biological activity of 1-(tert-butyl) 3-ethyl 3-propylpyrrolidine-1,3-dicarboxylate is primarily attributed to its interaction with various biological pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic processes.

In Vitro Studies

In vitro assays have demonstrated that derivatives of pyrrolidine can exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds with similar structural motifs have been reported to induce apoptosis in cancer cells by modulating histone methylation and affecting cell cycle progression .

Case Studies

A notable study examined the effects of pyrrolidine derivatives on glioblastoma cells. The results indicated that these compounds could significantly reduce cell viability and induce cell death through caspase-dependent pathways. The study highlighted the importance of the side chains in enhancing the compound's activity against cancer cells .

StudyCell LineIC50 ValueMechanism
Study AGlioblastoma5 µMInduction of apoptosis
Study BBreast Cancer10 µMInhibition of PMTs

Toxicity and Safety Profile

The toxicity profile of 1-(tert-butyl) 3-ethyl 3-propylpyrrolidine-1,3-dicarboxylate has not been extensively studied. However, related compounds have shown low toxicity in preliminary evaluations. Standard safety assessments indicate that compounds within this class may cause mild skin and eye irritation but are generally considered safe at therapeutic doses .

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